lithium;4-methyl-2H-1,3-thiazol-2-ide
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Overview
Description
Lithium;4-methyl-2H-1,3-thiazol-2-ide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms Thiazoles are known for their aromatic properties and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-methyl-2H-1,3-thiazol-2-ide typically involves the reaction of 4-methyl-2H-1,3-thiazole with a lithium reagent. One common method is the reaction of 4-methyl-2H-1,3-thiazole with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;4-methyl-2H-1,3-thiazol-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Lithium;4-methyl-2H-1,3-thiazol-2-ide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of lithium;4-methyl-2H-1,3-thiazol-2-ide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Lithium;4-methyl-2H-1,3-thiazol-2-ide is unique due to the presence of the lithium ion, which can influence its reactivity and interactions with other molecules. This distinguishes it from other thiazole derivatives and contributes to its specific chemical and biological properties.
Properties
CAS No. |
89602-38-0 |
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Molecular Formula |
C4H4LiNS |
Molecular Weight |
105.1 g/mol |
IUPAC Name |
lithium;4-methyl-2H-1,3-thiazol-2-ide |
InChI |
InChI=1S/C4H4NS.Li/c1-4-2-6-3-5-4;/h2H,1H3;/q-1;+1 |
InChI Key |
HCCKBAKVIADAIZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CS[C-]=N1 |
Origin of Product |
United States |
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